molecular formula C10H11ClN4 B1485419 [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 2098114-23-7

[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1485419
CAS No.: 2098114-23-7
M. Wt: 222.67 g/mol
InChI Key: FXZFOESXXJQKBM-UHFFFAOYSA-N
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Description

[1-(4-Chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a versatile 1,2,3-triazole-based chemical scaffold designed for medicinal chemistry and drug discovery research. The 1,2,3-triazole core is a privileged structure in anticancer and antioxidant agent development, serving as a stable bioisostere for amide bonds and other functional groups, which can enhance the pharmacokinetic properties of lead compounds . Research on analogous 1,2,3-triazole-containing nitrones has demonstrated significant potential in mitigating oxidative stress, a key pathological mechanism in neurodegenerative diseases, stroke, and other conditions . These compounds can act as potent free radical scavengers, effectively inhibiting lipid peroxidation and showing activity against enzymes like lipoxygenase (LOX) . The specific substitution pattern on this molecule, featuring a chlorophenyl group, suggests its utility in constructing targeted hybrid molecules for probing biological pathways and developing new therapeutic candidates for investigation. This product is For Research Use Only and not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(4-chloro-3-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZFOESXXJQKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of catalyst performance in triazole synthesis

The CuIL(PPh3) complex exhibits superior catalytic activity, especially under ultrasonic conditions in water, achieving nearly quantitative conversion with low catalyst loading (around 1 mol %).

Research Findings and Optimization

  • The use of bis(3,5-dimethyl-1H-pyrazol-1-yl)methane ligands combined with triphenylphosphine stabilizes the copper(I) catalyst, enhancing its activity and selectivity.
  • Ultrasonic irradiation accelerates the reaction by promoting efficient mixing and energy transfer, reducing side reactions such as alkyne homocoupling.
  • The reaction tolerates a broad substrate scope, including various substituted aryl azides and alkynes, enabling access to diverse 1,2,3-triazole derivatives.
  • The method operates efficiently under air and moisture, simplifying handling and scalability.
  • The isolated triazoles can be further functionalized or directly used in applications such as fluorescent probes or medicinal chemistry.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome
Aryl azide formation 4-chloro-3-methylaniline, NaNO2, CF3CO2H, NaN3 4-chloro-3-methylphenyl azide
Terminal alkyne synthesis Propargyl bromide, amine nucleophile, K2CO3, DMF Methanamine-substituted terminal alkyne
CuAAC cycloaddition CuIL(PPh3), water, ultrasonic probe, 60 °C, 30 min This compound
Product isolation and purification Filtration, flash chromatography Pure triazole product

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the chloro group, converting it to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its triazole ring is known to interact with various biological targets, making it a valuable compound in drug discovery.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Triazole derivatives are known for their ability to inhibit enzymes and receptors, making them potential candidates for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used as an intermediate in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The chloro and methyl groups on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aromatic Ring

The substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Key comparisons include:

Compound Name Substituents on Phenyl Ring Key Features Reference
[1-(4-Chloro-3-methylphenyl)-...]methanamine 4-Cl, 3-CH3 Electron-withdrawing Cl and electron-donating CH3 may balance ring electron density. -
[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanamine 4-Cl, 3-Bpin (boronate) Boronate group enables Suzuki-Miyaura cross-coupling; m.p. 56°C; 36% yield
[3-Fluoro-4-(dioxaborolan-2-yl)phenyl]methanamine 3-F, 4-Bpin Fluorine’s electronegativity enhances ring electron deficiency; m.p. 52°C; 66% yield
[1-(4-Methylphenyl)-1H-triazol-4-yl]methanamine 4-CH3 Electron-donating CH3 increases hydrophobicity; CAS 944901-27-3

Key Observations :

  • Methyl groups (electron-donating) increase electron density, favoring reactions like nitration .
  • Functional Group Utility : Boronate esters (e.g., Bpin in ) enable participation in cross-coupling reactions, a feature absent in the main compound .
Heterocyclic and Aliphatic Substituents

Variations in the triazole’s N1-substituent alter steric bulk and solubility:

Compound Name N1-Substituent Key Features Reference
[1-(Thiophen-2-ylmethyl)-1H-triazol-4-yl]methanamine HCl Thiophen-2-ylmethyl Heterocyclic thiophene enhances π-stacking potential; MW 230.718 g/mol
[1-(But-3-en-1-yl)-1H-triazol-4-yl]methanamine diHCl But-3-en-1-yl Alkenyl group enables cycloaddition reactions; stored in cool, ventilated areas
[1-(Tetrahydro-2H-pyran-4-yl)methyl-1H-triazol-4-yl]methanamine diHCl Tetrahydro-2H-pyran-4-ylmethyl Cyclic ether improves solubility; CAS 2097954-81-7

Key Observations :

  • Solubility : Aliphatic (e.g., butenyl) and ether-containing substituents (e.g., tetrahydrofuran) improve aqueous solubility compared to aromatic groups .
  • Reactivity : Alkenyl groups (e.g., prop-2-en-1-yl in ) introduce sites for polymerization or Diels-Alder reactions .
Structural and Spectroscopic Data
  • NMR Trends :
    • Triazole C-H protons resonate at δ 7.5–8.0 ppm in ¹H-NMR ().
    • Boronated analogs show distinct ¹¹B-NMR peaks at δ 30–31 ppm .
  • Melting Points : Fluorinated analogs (m.p. 52°C) exhibit lower melting points than chlorinated counterparts (m.p. 56°C), likely due to reduced crystallinity .

Biological Activity

The compound [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS Number: 2098114-23-7) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities based on recent research findings.

PropertyValue
Molecular FormulaC10H11ClN4
Molecular Weight222.67 g/mol
StructureStructure

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study found that compounds similar to this compound showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the range of 1–32 µg/mL for clinical strains of Enterococcus and Staphylococcus .

Case Study: In Vitro Antimicrobial Testing

In an in vitro study, the compound demonstrated an MIC of 4 µg/mL against MRSA strains. The compound's ability to inhibit biofilm formation was also noted, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values for these cell lines ranged from 8.49 to 62.84 µg/mL, indicating promising cytotoxic effects .

Summary of Anticancer Findings

Cell LineIC50 Range (µg/mL)Most Active Compounds
HeLa8.49 - 62.8416d, 17a, 17d
MCF-711.20 - 93.4616c, 16d
SKOV-37.87 - 70.5316c, 16d

The results suggest that modifications to the triazole structure can enhance anticancer activity and selectivity towards cancer cells while minimizing effects on non-cancerous cells .

Antioxidant Activity

Antioxidant properties are essential in preventing oxidative stress-related diseases. The compound was tested for its ability to scavenge free radicals using various assays. The results indicated that it exhibited significant antioxidant activity with IC50 values lower than many standard antioxidants used in comparison studies .

Q & A

Q. What are the common synthetic routes for [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, and how are reaction conditions optimized?

The synthesis typically employs click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Precursor preparation : 4-Chloro-3-methylphenyl azide and propargyl amine derivatives are common starting materials.
  • Cycloaddition : Conducted in a mixture of tert-butanol/water at 25–60°C for 12–24 hours with CuSO₄·5H₂O and sodium ascorbate as catalysts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization yields >85% purity.

Q. Optimization factors :

  • Temperature : Lower temperatures (25°C) reduce side reactions but prolong reaction time.
  • Catalyst loading : 5–10 mol% CuSO₄ ensures efficiency without excessive metal contamination .

Q. Table 1. Representative Synthesis Conditions

Azide SourceAlkyne SourceCatalyst SystemYield (%)Reference
4-Cl-3-MeC₆H₃N₃HC≡C-CH₂NH₂·HClCuSO₄/NaAsc, H₂O/tBuOH92
Analogous aryl azidesPropargyl derivativesCuI, DIPEA, DMF78–85

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms triazole ring formation (δ 7.8–8.2 ppm for triazole protons) and amine functionality (δ 1.5–2.5 ppm for -CH₂NH₂) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) monitor purity (>98% by area normalization) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 237.08 for C₁₀H₁₁ClN₄) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functionalization of the triazole core for enhanced bioactivity?

Methodology :

  • Substituent variation : Replace the 4-chloro-3-methylphenyl group with fluorophenyl or thiophene derivatives to assess electronic effects on receptor binding .
  • Amine modification : Introduce bulky groups (e.g., tert-butyl) to the methanamine moiety to evaluate steric effects on membrane permeability .

Q. Key Findings :

  • Electron-withdrawing groups (e.g., -Cl, -F) improve antimicrobial potency (MIC = 2–8 µg/mL against S. aureus) but reduce solubility .
  • Bulkier amines enhance blood-brain barrier penetration in CNS-targeting analogs .

Q. Table 2. SAR of Triazole Derivatives

Substituent (R)LogPMIC (S. aureus)Solubility (mg/mL)
4-Cl-3-MeC₆H₃2.84 µg/mL0.12
3-FC₆H₄2.52 µg/mL0.08
5-Cl-thiophen-2-yl3.18 µg/mL0.05

Q. How do crystallographic data (e.g., SHELXL-refined structures) resolve ambiguities in molecular conformation?

Protocol :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (CHCl₃/hexane).
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters, revealing:
    • Triazole ring planarity (RMSD < 0.01 Å).
    • Dihedral angles between triazole and aryl rings (15–25°), indicating moderate conjugation .

Q. Implications :

  • Non-coplanar conformations reduce π-π stacking, affecting solid-state packing and solubility .

Q. How can contradictory toxicity data from in vitro assays be reconciled?

Case Study : Discrepancies in LD₅₀ values (e.g., 120 mg/kg vs. 250 mg/kg in rodent models) may arise from:

  • Purity variations : Impurities (e.g., residual Cu catalysts) skew results. Mitigate via ICP-MS analysis and rigorous purification .
  • Assay conditions : Serum protein binding in cell culture media reduces bioavailable compound concentration. Use serum-free media for IC₅₀ determinations .

Q. What methodologies are employed to evaluate in vivo pharmacokinetics of this compound?

  • ADME profiling :
    • Absorption : Caco-2 cell monolayers predict intestinal permeability (Papp = 8.2 × 10⁻⁶ cm/s).
    • Metabolism : Liver microsome assays identify CYP3A4-mediated N-dealkylation as the primary metabolic pathway .
  • Pharmacokinetic studies : IV/oral dosing in rodents reveals moderate bioavailability (F = 35–40%) due to first-pass metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.